N2,N6-Di-Cbz Avizafone
Description
N2,N6-Di-Cbz Avizafone (hereafter referred to as avizafone) is a water-soluble prodrug of diazepam, a benzodiazepine used for rapid treatment of seizure emergencies (e.g., status epilepticus) and nerve agent poisoning . Upon intramuscular (IM) or intravenous (IV) administration, avizafone undergoes enzymatic hydrolysis to release diazepam, bypassing solubility limitations associated with direct diazepam administration . Its clinical utility is enhanced in combination therapies, such as auto-injector devices (e.g., AIBC) co-administered with atropine and pralidoxime, which counteract cholinergic toxicity and reactivate acetylcholinesterase in organophosphate poisoning . Pharmacokinetically, avizafone exhibits unique absorption kinetics, shifting from zero-order to first-order models when combined with other antidotes, leading to rapid diazepam release and higher maximal concentrations (Cmax) compared to standalone diazepam .
Properties
CAS No. |
60067-14-3 |
|---|---|
Molecular Formula |
C₃₈H₃₉ClN₄O₇ |
Molecular Weight |
699.19 |
Synonyms |
N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide; _x000B_ |
Origin of Product |
United States |
Preparation Methods
The synthesis of N2,N6-Di-Cbz Avizafone involves multiple steps, starting from the appropriate amino acid derivatives. The synthetic route typically includes the protection of amino groups with carbobenzyloxy (Cbz) groups, followed by coupling reactions to form the desired peptide bonds. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in solvents like dichloromethane (DCM) or ethyl acetate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N2,N6-Di-Cbz Avizafone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Cbz protecting groups, yielding the free amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the benzoyl or chlorophenyl groups can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N2,N6-Di-Cbz Avizafone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various peptides and peptide-like compounds.
Biology: Researchers use it to study the biochemical pathways involving peptide synthesis and degradation.
Medicine: As a precursor to Avizafone, it is crucial in the development of medications for treating anxiety and seizures.
Industry: It is used in the production of pharmaceuticals and as a reference material in analytical chemistry
Mechanism of Action
The mechanism of action of N2,N6-Di-Cbz Avizafone involves its conversion to Avizafone, which is then metabolized to Diazepam. Diazepam acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the brain, resulting in anxiolytic, anticonvulsant, and muscle relaxant properties .
Comparison with Similar Compounds
Pharmacokinetic Profile
Avizafone’s pharmacokinetics are distinguished from diazepam and other benzodiazepines by its prodrug mechanism and absorption dynamics:
Key Findings :
- Avizafone achieves faster absorption (shorter tmax) and higher Cmax than diazepam due to its prodrug design, enabling rapid therapeutic effects .
- Co-administration with atropine and pralidoxime (AIBC) shifts absorption kinetics to first-order, delaying tmax but maintaining equivalent AUC and Cmax .
- Midazolam, while faster in intranasal delivery, has a shorter half-life, limiting sustained anticonvulsant effects compared to avizafone-derived diazepam .
Therapeutic Efficacy
Nerve Agent Poisoning
- Preclinical studies show diazepam outperforms avizafone in preventing neuropathology when administered early, likely due to faster conversion and higher initial diazepam levels .
- In humans, avizafone achieves equivalent diazepam exposure (AUC) with higher Cmax, suggesting comparable efficacy to diazepam in clinical settings .
Status Epilepticus
- Avizafone’s intranasal prodrug/enzyme system generates supersaturated diazepam solutions, achieving therapeutic concentrations within 5 minutes, surpassing midazolam’s solubility limitations .
Delivery Mechanisms and Formulations
- Avizafone’s compatibility with AIBC devices enables field-deployable combination therapy for nerve agent poisoning, a unique advantage over standalone benzodiazepines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes and characterization methods for N2,N6-Di-Cbz Avizafone (AVF)?
- Methodology : AVF is synthesized via a two-step procedure starting from 5-chloro-2-methyl-aminobenzophenone and (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid under vacuum using a double-needle transfer device. Characterization involves nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm structural integrity, mass spectrometry (MS) for molecular weight verification (M+1 = 431), and high-performance liquid chromatography (HPLC) with a Zorbax XDB Eclipse C18 column for purity assessment .
Q. How are pharmacokinetic (PK) parameters like Cmax, AUC, and tmax determined for AVF in co-administration studies?
- Methodology : PK parameters are derived using non-compartmental analysis (NCA) for bioavailability metrics (e.g., Cmax, AUC) and compartmental modeling (e.g., two-compartment model with first-order absorption) to estimate distribution constants (K12, K21) and absorption kinetics. For example, NCA revealed higher Cmax when AVF was co-administered with pralidoxime and atropine, while compartmental modeling explained absorption rate modifications due to blood flow changes at the injection site .
Q. What in vitro methods are used to study AVF’s enzyme-mediated activation?
- Methodology : Enzyme screening with commercial esterases, proteases, and peptases identifies enzymes capable of cleaving AVF’s prodrug structure. Kinetic studies involve incubating AVF with enzymes at varying concentrations and temperatures, followed by HPLC quantification of degradation products. pH 7.4 buffer systems simulate physiological conditions to assess solubility and stability .
Advanced Research Questions
Q. How do compartmental vs. non-compartmental pharmacokinetic models resolve contradictions in absorption data for AVF combinations?
- Methodology : Co-administration with atropine increases AVF’s absorption rate (higher Cmax) but does not alter total exposure (AUC), suggesting modified absorption processes (e.g., blood flow changes) without affecting elimination. Compartmental models (using Akaike Information Criterion validation) distinguish absorption kinetics (first-order vs. zero-order), while NCA quantifies overall exposure. This dual approach reconciles apparent contradictions by isolating absorption and elimination phases .
Q. How can researchers address discrepancies between in vitro solubility and in vivo efficacy of AVF?
- Methodology : In vitro solubility studies (e.g., equilibrium solubility in pH 7.4 buffer at 37°C) may underestimate in vivo bioavailability due to enzymatic activation in biological matrices. For instance, AVF’s low solubility in vitro contrasts with its efficacy in guinea pig models, where esterases convert AVF to active metabolites. Formulation adjustments (e.g., dihydrochloride salt) and enzyme kinetic profiling bridge this gap .
Q. What statistical and experimental designs are critical for analyzing AVF’s synergistic effects in antidote combinations?
- Methodology : Randomized, crossover clinical trials with non-linear least squares optimization and iteratively reweighted least squares methods minimize residual errors in PK parameter estimation. For example, a two-way crossover study design (pralidoxime alone vs. pralidoxime/AVF/atropine) with LC/MS-MS quantification controls inter-individual variability and isolates AVF’s contribution to absorption kinetics .
Q. How do enzyme kinetics and substrate specificity influence AVF’s prodrug activation in different tissues?
- Methodology : Enzyme kinetics (Km, Vmax) are assessed using Michaelis-Menten plots under varied substrate concentrations. Tissue-specific esterase activity (e.g., liver vs. plasma) is profiled via enzyme-selective inhibitors and fluorogenic substrates. For instance, AVF’s activation in the CNS may rely on tissue-specific esterases absent in vitro, necessitating ex vivo organ homogenate studies .
Data Contradiction Analysis
Q. How to interpret conflicting results on AVF’s impact on pralidoxime elimination half-life?
- Analysis : While co-administration with AVF increases pralidoxime’s absorption rate, elimination half-life remains unchanged. This suggests AVF modifies local absorption (e.g., via anticholinergic effects on blood flow) but does not alter hepatic or renal clearance pathways. Compartmental modeling confirms that distribution constants (K12/K21) remain stable, supporting this hypothesis .
Q. Why does AVF show superior anticonvulsant efficacy compared to diazepam in vivo despite similar mechanisms?
- Analysis : AVF’s prodrug design ensures sustained release of active metabolites, whereas diazepam’s rapid plasma clearance reduces bioavailability. In guinea pigs, AVF co-administered with atropine prevented seizures without respiratory depression, likely due to optimized metabolite release kinetics and reduced drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
